methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including an amino group, a chloro-methoxyphenyl group, and a sulfanylidene-thiazole ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(5-7(8)13)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVWYVBBLXWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the thiazole ring using appropriate reagents and catalysts.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but lacks the chloro group.
Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but lacks the methoxy group.
Methyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro and methoxy groups in methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate makes it unique compared to its similar compounds
Biological Activity
Methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate, with the CAS number 688337-72-6, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with various functional groups that may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies show that derivatives containing the thiazole ring can demonstrate moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | Moderate activity |
| Bacillus cereus | Significant activity |
The presence of the chloromethoxyphenyl group may enhance the interaction with bacterial targets, potentially increasing its antimicrobial potency.
Anticancer Potential
The compound's thiazole structure has been linked to anticancer activities in various studies. Thiazoles are known to interfere with cellular processes such as proliferation and apoptosis. For instance, compounds similar to methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene have shown promising results in inhibiting cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 4.36 |
| MCF7 (Breast Cancer) | Moderate |
These findings suggest that further investigation into this compound could reveal important insights into its potential as an anticancer agent.
Other Biological Activities
In addition to antimicrobial and anticancer effects, thiazole derivatives are also associated with various other biological activities, including:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation markers.
- Analgesic : Some derivatives exhibit pain-relieving properties.
- Antiviral : Certain thiazoles have been studied for their effects against viral infections.
The mechanism by which methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may inhibit their function.
- Alteration of Signaling Pathways : The compound could modulate pathways involved in cell growth and apoptosis, particularly in cancer cells.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of similar thiazole derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against Bacillus anthracis and Bacillus cereus, finding significant activity linked to specific substitutions on the thiazole ring .
- Anticancer Activity Assessment : In vitro studies showed that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
Q & A
Q. What are the recommended synthetic pathways for methyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 3-chloro-4-methoxyaniline) with thioesters or thioureas to form the thiazole ring backbone. For example, reacting with ethyl thioformate under controlled pH (6–7) and temperature (60–80°C) to initiate cyclization .
- Step 2 : Introduction of the sulfanylidene group via sulfurization reagents like Lawesson’s reagent or phosphorus pentasulfide .
- Step 3 : Esterification or functional group modifications to install the methyl carboxylate moiety.
Analytical Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm purity (>95%) .
Q. How should researchers ensure safe handling and storage of this compound?
Safety protocols include:
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chloro-4-methoxyphenyl group) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₀ClN₂O₃S₂).
- HPLC-PDA : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and selectivity?
Strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 40°C) during cyclization reduces side-product formation .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via recrystallization (ethanol/water mixtures) .
Q. What methodologies are effective for identifying biological targets and mechanisms of action?
Approaches involve:
- Enzyme Assays : Screen against kinases, proteases, or cytochrome P450 isoforms due to the compound’s electron-rich thiazole core .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs.
- Computational Docking : Molecular dynamics simulations to predict interactions with targets like DNA topoisomerases or tubulin .
Q. How do structural modifications influence reactivity and bioactivity?
Key findings from analogs:
- Substituent Effects : The 3-chloro-4-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
- Thione vs. Thiol Tautomers : The sulfanylidene group’s tautomeric state (C=S vs. S–H) impacts redox activity and metal chelation properties .
- Amino Group Functionalization : Acylation or alkylation of the 4-amino group modulates antibacterial activity (e.g., MIC values against S. aureus range from 2–32 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
